molecular formula C12F4N4 B1363110 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane CAS No. 29261-33-4

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane

Cat. No. B1363110
CAS RN: 29261-33-4
M. Wt: 276.15 g/mol
InChI Key: IXHWGNYCZPISET-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane, also known as F4-TCNQ, is a dopant used in the fabrication of organic semiconductors . It can tune the electronic properties as its lowest unoccupied molecular orbital is at a desirable energy level required to oxidize a wide range of semiconductors .


Molecular Structure Analysis

The empirical formula of F4-TCNQ is C12F4N4 and its molecular weight is 276.15 . The molecule has a complex structure with multiple fluorine and nitrogen atoms attached to a carbon backbone .


Physical And Chemical Properties Analysis

F4-TCNQ is a solid substance with a melting point of 285-290 °C . It is insoluble in water .

Scientific Research Applications

1. Organic Semiconductor Applications

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) shows promise in the field of organic semiconductors. Umar et al. (2021) conducted a comparative DFT study highlighting its potential applications in electronic device designs. Their research focused on the molecule's structural, vibrational, and electronic properties, demonstrating that fluorination reduces electrical and optical band gaps, making F4TCNQ suitable for organic semiconductors (Umar et al., 2021).

2. Optoelectronic Device Optimization

Rubino et al. (2021) emphasized F4TCNQ's role in enhancing optoelectronic devices. Their study revealed the molecule's significant electrical properties and demonstrated fluorescence emission from solutions containing F4TCNQ, relevant to energy technology system design (Rubino et al., 2021).

3. Doping Efficiency in Thin Films

Wang et al. (2015) explored F4TCNQ's doping mechanism in poly(3-hexylthiophene) (P3HT) solutions and thin films. Their UV-visible and IR absorption spectral analysis indicated a significant charge transfer between F4TCNQ and P3HT, impacting the density of impurity dopant-induced polarons in P3HT films. This is crucial for understanding doping efficiency in such systems (Wang et al., 2015).

4. FTIR Spectroelectrochemistry in Organic Electronics

Watts et al. (2020) conducted a study using FTIR spectroelectrochemistry coupled with density functional theory to investigate the redox properties of F4TCNQ. They focused on the vibrational modes of F4TCNQ's radical anion and dianion species, important for its use as a p-dopant in organic electronic materials (Watts et al., 2020).

5. Charge Transfer on Surfaces

Research by Furuhashi and Yoshinobu (2010) on the molecular orientation and chemical state of F4-TCNQ on hydrogen-terminated Si(111) surfaces revealed insights into charge transfer and molecular alignment. Their work is vital for understanding how F4-TCNQ interacts with semiconductor surfaces, influencing the development of electronic devices (Furuhashi & Yoshinobu, 2010).

properties

IUPAC Name

2-[4-(dicyanomethylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F4N4/c13-9-7(5(1-17)2-18)10(14)12(16)8(11(9)15)6(3-19)4-20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHWGNYCZPISET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C1C(=C(C(=C(C#N)C#N)C(=C1F)F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369837
Record name 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane

CAS RN

29261-33-4
Record name 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(perfluorocyclohexa-2,5-diene-1,4-diylidene)dimalononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,400
Citations
J Gao, JD Roehling, Y Li, H Guo, AJ Moulé… - Journal of Materials …, 2013 - pubs.rsc.org
The effect of the strong electron acceptor, 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ), on poly(3-hexylthiophene) (P3HT) aggregates is studied. F4-TCNQ is …
Number of citations: 137 pubs.rsc.org
L Zhu, EG Kim, Y Yi, JL Brédas - Chemistry of Materials, 2011 - ACS Publications
Molecular doping is a charge-transfer process intended to improve the electrical properties of organic semiconductors and the efficiency of organic electronic devices, by incorporation …
Number of citations: 130 pubs.acs.org
E Lim, KA Peterson, GM Su, ML Chabinyc - Chemistry of Materials, 2018 - ACS Publications
Doping of thin films of semiconducting polymers provides control of their electrical conductivity and thermopower. The electrical conductivity of semiconducting polymers rises …
Number of citations: 217 pubs.acs.org
F Hoshyargar, AP O'Mullane - ChemCatChem, 2016 - Wiley Online Library
The application of organic charge‐transfer complexes such as TTF‐TCNQ (TTF=tetrathiafulvalene, TCNQ=7,7,8,8‐tetracyanoquinodimethane) is well known in the area of organic …
K Harada, M Sumino, C Adachi, S Tanaka… - Applied Physics …, 2010 - pubs.aip.org
We demonstrate an improved thermoelectric performance of small molecular thin films fabricated by thermal deposition of pentacene as a p-type conduction layer. To enhance the …
Number of citations: 116 pubs.aip.org
M Mahajan, SK Bhargava, AP O'Mullane - Electrochimica Acta, 2013 - Elsevier
The electrochemical formation of highly porous CuTCNQ (TCNQ=7,7,8,8-tetracyanoquinodimethane) and CuTCNQF 4 (TCNQF 4 =2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane…
Number of citations: 34 www.sciencedirect.com
B Mahns, O Kataeva, D Islamov, S Hampel… - Crystal growth & …, 2014 - ACS Publications
Single crystals of the charge-transfer salt picene/2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane have been grown using physical vapor transport. The crystal structure was …
Number of citations: 73 pubs.acs.org
TH Le, A Nafady, NT Vo, RW Elliott… - Inorganic …, 2014 - ACS Publications
The new compound Cu 2 I (TCNQF 4 II– )(MeCN) 2 (TCNQF 4 2– = dianion of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane) has been synthesized by electrochemically directed …
Number of citations: 27 pubs.acs.org
H Waizumi, MS Al Mamun, T Takaoka, MI Alam… - Applied Surface …, 2022 - Elsevier
Large difference of doping behavior of tetracyanoquinodimethane (TCNQ) and 2,3,5,6-Tetrafluoro-7,7,8,8- tetracyanoquinodimethane (F4-TCNQ) on field effect transistor with channel …
Number of citations: 6 www.sciencedirect.com
AE Alzubidi, AM Bond, LL Martin - ChemElectroChem, 2021 - Wiley Online Library
The oxidation of thiosulfate has been of interest for more than a century, including the famous oscillating iodine clock reaction. From a thermodynamic perspective, calculations based …

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